3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one” is not explicitly provided in the sources I have access to .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not mentioned in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I have access to .Scientific Research Applications
Synthesis and Chemical Properties
A significant aspect of research on compounds like 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one focuses on their synthesis and structural analysis. For instance, compounds with similar structures, such as 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile, demonstrate unique conformational characteristics and interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Okuda, Hirota, Nishina, & Ishida, 2012).
Electrochemical Applications
Research also explores the electrochemical properties of benzofuran derivatives, which can lead to the efficient synthesis of fluorinated compounds. For example, the electrochemical partial fluorination of organic compounds, including benzofuran derivatives, has demonstrated the formation of fluorinated products with potential applications in developing pharmaceuticals and agrochemicals with enhanced activity and stability (Dawood & Fuchigami, 2004).
Material Science Applications
Compounds structurally related to this compound are studied for their material science applications, particularly in the synthesis of new polymers with unique properties. For instance, fluorine-containing polyethers have been synthesized for their hydrophobic, low dielectric properties, which are valuable in electronics and coatings (Fitch et al., 2003). Additionally, structural manipulation of benzofulvene derivatives has shown spontaneous thermoreversible polymerization, indicating potential for smart materials and responsive systems (Cappelli et al., 2007).
Photophysical Properties
The photophysical properties of benzofuran derivatives are of interest for applications in photochromic materials. Research in this area includes the study of diarylethene derivatives with benzofuran units, revealing their potential in developing light-responsive materials, which could have implications in data storage or photo-switching devices (Yamaguchi & Irie, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)iminomethyl]-2-benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO2/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHNRNAEIXLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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